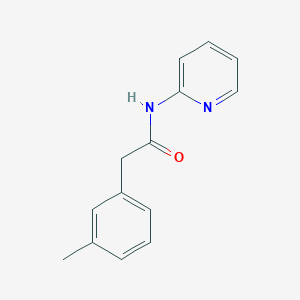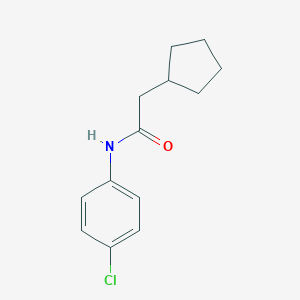![molecular formula C18H25ClN2O2 B308709 4-chloro-3-[(cyclopentylacetyl)amino]-N-isobutylbenzamide](/img/structure/B308709.png)
4-chloro-3-[(cyclopentylacetyl)amino]-N-isobutylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-3-[(cyclopentylacetyl)amino]-N-isobutylbenzamide, also known as CP-945,598, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound is a potent and selective antagonist of the cannabinoid receptor CB1 and has been studied for its ability to modulate the endocannabinoid system, which is involved in a wide range of physiological processes.
Wirkmechanismus
4-chloro-3-[(cyclopentylacetyl)amino]-N-isobutylbenzamide is a potent and selective antagonist of the cannabinoid receptor CB1. It binds to the receptor and blocks the action of endocannabinoids, which are naturally occurring compounds that activate the CB1 receptor. By blocking the CB1 receptor, this compound can modulate the endocannabinoid system and affect a wide range of physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been studied for its potential therapeutic applications in the treatment of pain, anxiety, and other disorders. It has also been shown to have effects on appetite, mood, and memory.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-3-[(cyclopentylacetyl)amino]-N-isobutylbenzamide has several advantages for use in lab experiments. It is a potent and selective antagonist of the CB1 receptor, which makes it a useful tool for studying the endocannabinoid system. However, it also has limitations, as it may have off-target effects and may not accurately reflect the effects of endocannabinoid system modulation in vivo.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-3-[(cyclopentylacetyl)amino]-N-isobutylbenzamide. One area of interest is its potential therapeutic applications in the treatment of pain, anxiety, and other disorders. Another area of interest is its effects on appetite, mood, and memory. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Synthesemethoden
The synthesis of 4-chloro-3-[(cyclopentylacetyl)amino]-N-isobutylbenzamide involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with cyclopentylacetic acid to form the corresponding ester. This ester is then reduced to the alcohol, which is then reacted with isobutylamine to form the final product.
Wissenschaftliche Forschungsanwendungen
4-chloro-3-[(cyclopentylacetyl)amino]-N-isobutylbenzamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been studied for its ability to modulate the endocannabinoid system, which is involved in a wide range of physiological processes, including pain sensation, appetite, mood, and memory.
Eigenschaften
Molekularformel |
C18H25ClN2O2 |
|---|---|
Molekulargewicht |
336.9 g/mol |
IUPAC-Name |
4-chloro-3-[(2-cyclopentylacetyl)amino]-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C18H25ClN2O2/c1-12(2)11-20-18(23)14-7-8-15(19)16(10-14)21-17(22)9-13-5-3-4-6-13/h7-8,10,12-13H,3-6,9,11H2,1-2H3,(H,20,23)(H,21,22) |
InChI-Schlüssel |
IBLHXHXLBIDJFG-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CC2CCCC2 |
Kanonische SMILES |
CC(C)CNC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CC2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2,5-Dimethylphenyl)-2-[(2,5-dimethylphenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B308626.png)
![5-(2-Chloro-6-fluorobenzylidene)-3-(2,5-dimethylphenyl)-2-[(2,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308628.png)
![3-(2,5-Dimethylphenyl)-2-[(2,5-dimethylphenyl)imino]-5-(2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B308630.png)

![3-(Allylsulfanyl)-6-(2-fluorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308633.png)






![N-[4-(acetylamino)phenyl]-2-cyclopentylacetamide](/img/structure/B308644.png)

